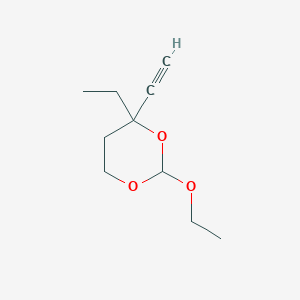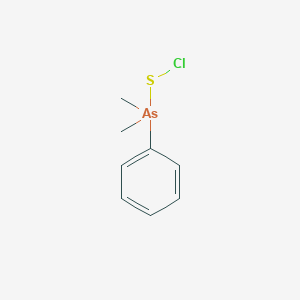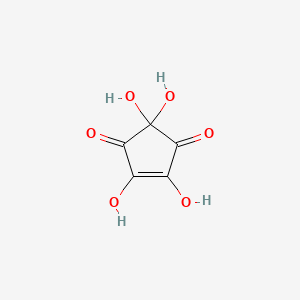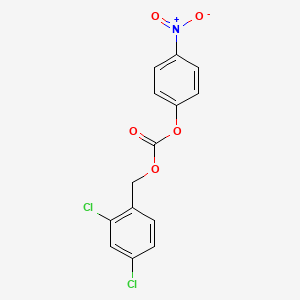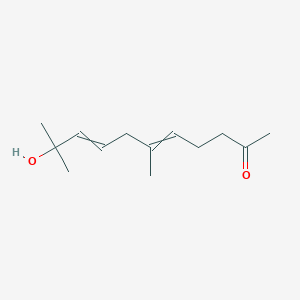
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, which is known for its applications in the fragrance and flavor industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a conjugated diene system.
準備方法
Synthetic Routes and Reaction Conditions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and decarboxylation process . The reaction conditions typically include moderate temperatures and a basic environment to facilitate the rearrangement.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using gas chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The conjugated diene system can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 10-oxo-6,10-dimethylundeca-5,8-dien-2-one.
Reduction: Formation of 10-hydroxy-6,10-dimethylundecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and stability.
作用機序
The mechanism of action of 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The conjugated diene system can participate in electron transfer reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Geranylacetone: A precursor to 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one, known for its use in fragrances.
Farnesylacetone: Another related compound with similar structural features and applications.
6,10-Dimethyl-5,9-undecadien-2-one: A stereoisomer with different physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
65017-84-7 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
10-hydroxy-6,10-dimethylundeca-5,8-dien-2-one |
InChI |
InChI=1S/C13H22O2/c1-11(7-5-9-12(2)14)8-6-10-13(3,4)15/h6-7,10,15H,5,8-9H2,1-4H3 |
InChIキー |
KBCMISIPASRHGQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC=C(C)CC=CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)


![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)

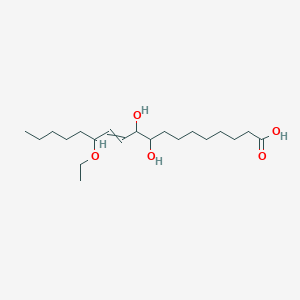
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)
